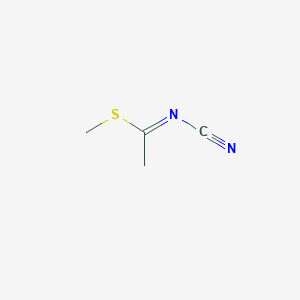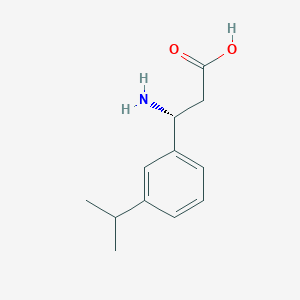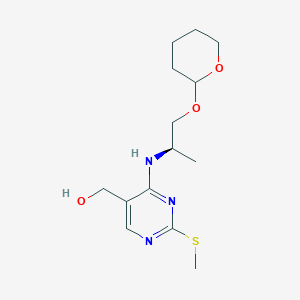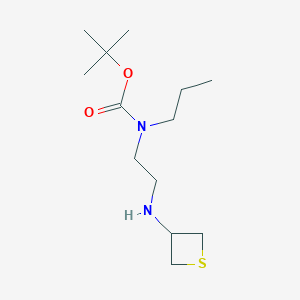
tert-Butyl propyl(2-(thietan-3-ylamino)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butylpropyl(2-(thietan-3-ylamino)ethyl)carbamate is a synthetic organic compound with the molecular formula C13H26N2O2S and a molecular weight of 274.42 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butylpropyl(2-(thietan-3-ylamino)ethyl)carbamate typically involves the reaction of tert-butyl isocyanate with a propylamine derivative containing a thietan-3-yl group. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for tert-Butylpropyl(2-(thietan-3-ylamino)ethyl)carbamate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butylpropyl(2-(thietan-3-ylamino)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the thietan-3-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions may require a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
tert-Butylpropyl(2-(thietan-3-ylamino)ethyl)carbamate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butylpropyl(2-(thietan-3-ylamino)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thietan-3-yl group may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies on the exact molecular targets and pathways are ongoing .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl ®-(2-(thietan-3-ylamino)propyl)carbamate: Similar in structure but differs in the propyl group configuration.
tert-Butyl N-propyl-N-[2-(thietan-3-ylamino)ethyl]carbamate: Another structurally related compound with slight variations in the substituents.
Uniqueness
tert-Butylpropyl(2-(thietan-3-ylamino)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H26N2O2S |
|---|---|
Poids moléculaire |
274.43 g/mol |
Nom IUPAC |
tert-butyl N-propyl-N-[2-(thietan-3-ylamino)ethyl]carbamate |
InChI |
InChI=1S/C13H26N2O2S/c1-5-7-15(12(16)17-13(2,3)4)8-6-14-11-9-18-10-11/h11,14H,5-10H2,1-4H3 |
Clé InChI |
YVKIQVVNMYKXLV-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCNC1CSC1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methylbenzo[c]isothiazole](/img/structure/B13028944.png)
![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13028952.png)

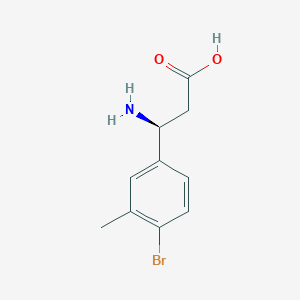
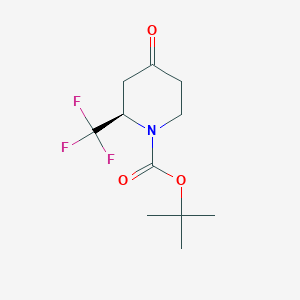
![3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B13028967.png)
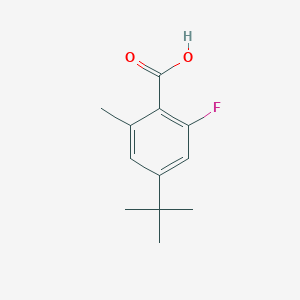

![3,3-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13028987.png)
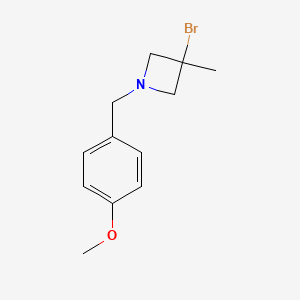
![(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13029003.png)
